molecular formula C19H21Cl3FN3O B13734362 2H-1,4-Benzodiazepin-2-one, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1-(3-(methylamino)propyl)-, dihydrochloride CAS No. 4196-18-3

2H-1,4-Benzodiazepin-2-one, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1-(3-(methylamino)propyl)-, dihydrochloride

Cat. No.: B13734362
CAS No.: 4196-18-3
M. Wt: 432.7 g/mol
InChI Key: QCJXYVJHRXGBMA-UHFFFAOYSA-N
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Description

2H-1,4-Benzodiazepin-2-one, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1-(3-(methylamino)propyl)-, dihydrochloride is a compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a chloro and fluorophenyl group, which may contribute to its unique pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzodiazepin-2-one, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1-(3-(methylamino)propyl)-, dihydrochloride typically involves the following steps:

    Formation of the Benzodiazepine Core: The core structure is synthesized through the condensation of o-phenylenediamine with a suitable diketone.

    Introduction of the Chloro and Fluorophenyl Groups: This step involves the substitution reactions where the chloro and fluorophenyl groups are introduced.

    Addition of the Methylamino Propyl Group: The final step involves the alkylation reaction to introduce the methylamino propyl group.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms in the benzodiazepine ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.

    Substitution: Halogen substitution reactions can occur, particularly involving the chloro and fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents like chlorine or fluorine gas are used under controlled conditions.

Major Products

The major products formed from these reactions include various hydroxylated, halogenated, and alkylated derivatives of the original compound.

Scientific Research Applications

2H-1,4-Benzodiazepin-2-one, 7-chloro-5-(2-fluorophenyl)-1,3-dihydro-1-(3-(methylamino)propyl)-, dihydrochloride has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.

    Biology: Studied for its effects on neurotransmitter systems and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The compound exerts its effects primarily through interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to the GABA receptor, it enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant properties. The presence of the chloro and fluorophenyl groups may enhance its binding affinity and selectivity for the GABA receptor.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its potent anxiolytic effects.

    Alprazolam: Commonly used for the treatment of anxiety and panic disorders.

Uniqueness

The unique combination of the chloro and fluorophenyl groups, along with the methylamino propyl group, distinguishes this compound from other benzodiazepines. These structural features may contribute to its specific pharmacological profile and therapeutic potential.

Properties

CAS No.

4196-18-3

Molecular Formula

C19H21Cl3FN3O

Molecular Weight

432.7 g/mol

IUPAC Name

7-chloro-5-(2-fluorophenyl)-1-[3-(methylamino)propyl]-3H-1,4-benzodiazepin-2-one;dihydrochloride

InChI

InChI=1S/C19H19ClFN3O.2ClH/c1-22-9-4-10-24-17-8-7-13(20)11-15(17)19(23-12-18(24)25)14-5-2-3-6-16(14)21;;/h2-3,5-8,11,22H,4,9-10,12H2,1H3;2*1H

InChI Key

QCJXYVJHRXGBMA-UHFFFAOYSA-N

Canonical SMILES

CNCCCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F.Cl.Cl

Origin of Product

United States

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